molecular formula C20H17N3O2 B8042597 1,3-Benzenedicarboxamide, 5-amino-N,N'-diphenyl- CAS No. 123457-85-2

1,3-Benzenedicarboxamide, 5-amino-N,N'-diphenyl-

Cat. No.: B8042597
CAS No.: 123457-85-2
M. Wt: 331.4 g/mol
InChI Key: QJINSLYQQVGQMT-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- is a chemical compound with a complex structure that includes a benzene ring substituted with carboxamide and amino groups

Properties

IUPAC Name

5-amino-1-N,3-N-diphenylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-16-12-14(19(24)22-17-7-3-1-4-8-17)11-15(13-16)20(25)23-18-9-5-2-6-10-18/h1-13H,21H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJINSLYQQVGQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347049
Record name 1,3-Benzenedicarboxamide, 5-amino-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123457-85-2
Record name 1,3-Benzenedicarboxamide, 5-amino-N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with appropriate amines under controlled conditions. One common method includes the use of thionyl chloride to activate the carboxylic acid groups, followed by the addition of amines to form the desired amide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of catalytic amounts of tertiary amines and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxamide, 5-amino-N,N’-diphenyl- is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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